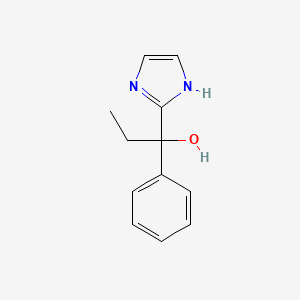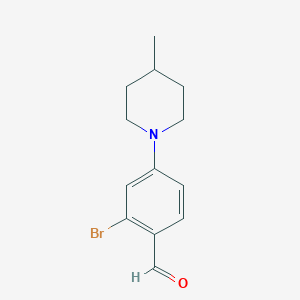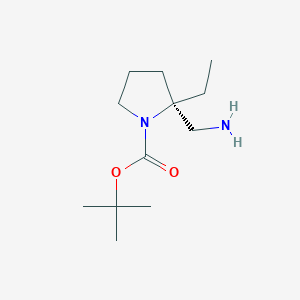![molecular formula C8H7BrN2 B1446181 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1638761-16-6](/img/structure/B1446181.png)
4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
説明
科学的研究の応用
Cancer Therapeutics: FGFR Inhibition
4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor development across various cancer types . These compounds, particularly one referred to as compound 4h, have demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3, with low IC50 values indicating strong potency . The inhibition of FGFR signaling pathways is a promising strategy for cancer therapy, as it can hinder cancer cell proliferation, migration, and invasion, thereby impeding tumor growth .
Drug Development: Kinase Inhibition
The pyrrolopyridine scaffold is utilized in the design of kinase inhibitors, which are essential in the treatment of diseases where kinases are dysregulated . Research has shown that derivatives of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine exhibit activity in inhibiting various kinases, which are enzymes that play a pivotal role in signaling pathways controlling cell division and growth . By targeting these kinases, researchers can develop new medications for conditions such as cancer and inflammatory diseases.
Molecular Biology: Signal Transduction Pathway Studies
In molecular biology, 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine derivatives are valuable for studying signal transduction pathways . These pathways are vital for cellular responses to external stimuli, and understanding their mechanisms is crucial for developing treatments for diseases caused by their dysregulation. The compounds serve as tools to dissect the pathways, particularly those involving tyrosine kinase receptors like FGFR .
Medicinal Chemistry: Structure-Based Drug Design
This compound is used in structure-based drug design, aiding in the creation of new drugs with improved selectivity and potency . By understanding the interaction between 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine derivatives and their biological targets, medicinal chemists can design drugs that specifically target disease-related proteins with fewer side effects.
Pharmacology: Antiproliferative Agents
Derivatives of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine have been developed as antiproliferative agents, particularly against cancer cell lines . These compounds can inhibit the growth and spread of cancer cells, making them potential candidates for anticancer drugs. Their low molecular weight and high activity make them appealing for further optimization and development.
Biochemistry: Enzyme Inhibition
In biochemistry, these compounds are explored for their role as enzyme inhibitors . Enzymes like human neutrophil elastase (HNE) are targets for 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, which can lead to the development of treatments for conditions where enzyme activity is associated with disease progression.
特性
IUPAC Name |
4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-11-8-6(7(5)9)2-3-10-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOSUQLVHNCTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901264874 | |
| Record name | 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901264874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1638761-16-6 | |
| Record name | 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638761-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901264874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B1446110.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide](/img/structure/B1446111.png)

![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)




